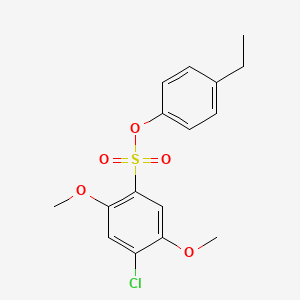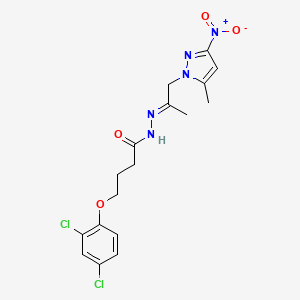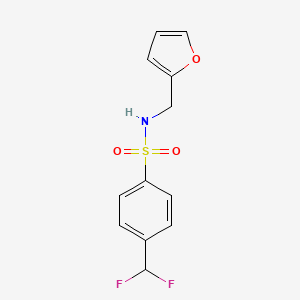![molecular formula C17H16ClF3N4O3 B13373873 3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B13373873.png)
3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a chloro group, a methoxy group, and a trifluoromethyl group, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
The synthesis of 3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the indazole core, followed by the introduction of the chloro and methoxy groups. The final steps involve the formation of the pyrimidinedione ring and the addition of the trifluoromethyl group. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, with common reagents including sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the chloro group can produce a hydrocarbon.
Applications De Recherche Scientifique
3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione stands out due to its unique combination of functional groups. Similar compounds include:
3-chloro-1-methoxy-2-propanol: Shares the chloro and methoxy groups but lacks the indazole and pyrimidinedione rings.
1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione: Contains the pyrimidinedione ring and trifluoromethyl group but lacks the indazole and chloro groups.
Propriétés
Formule moléculaire |
C17H16ClF3N4O3 |
|---|---|
Poids moléculaire |
416.8 g/mol |
Nom IUPAC |
3-[3-chloro-1-(1-methoxypropan-2-yl)indazol-6-yl]-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16ClF3N4O3/c1-9(8-28-3)25-12-6-10(4-5-11(12)15(18)22-25)24-14(26)7-13(17(19,20)21)23(2)16(24)27/h4-7,9H,8H2,1-3H3 |
Clé InChI |
MVRIMJVVNBAQBX-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)N1C2=C(C=CC(=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B13373795.png)
![2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13373801.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373802.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373804.png)

![1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13373813.png)
![4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B13373818.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373841.png)
![N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13373851.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373854.png)
![2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide](/img/structure/B13373858.png)

![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373880.png)

